molecular formula C32H43N5O11 B8049523 (4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B8049523
M. Wt: 673.7 g/mol
InChI Key: QMXIJZDGCJEANV-YPBMFZGESA-N
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Description

The compound (4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid is a structurally complex molecule featuring:

  • Peptide-like linkages: Multiple amide bonds, including an acetamido group and carboxy-terminated side chains.
  • Stereochemical complexity: Four stereocenters (4S, 2S, 3S, 2S) that influence its conformational stability and biological interactions.
  • Hydrophobic and hydrophilic regions: Methyl branches and carboxylic acid groups suggest amphiphilic properties, which may enhance membrane permeability or protein-binding affinity.

Bioactivity is hypothesized to include antioxidant, anti-inflammatory, or cytotoxic effects, inferred from structural analogs in the coumarin and peptide families .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N5O11/c1-7-16(4)28(37-29(44)21(10-11-24(39)40)35-31(46)27(15(2)3)33-18(6)38)32(47)36-22(14-25(41)42)30(45)34-19-8-9-20-17(5)12-26(43)48-23(20)13-19/h8-9,12-13,15-16,21-22,27-28H,7,10-11,14H2,1-6H3,(H,33,38)(H,34,45)(H,35,46)(H,36,47)(H,37,44)(H,39,40)(H,41,42)/t16-,21-,22-,27-,28?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXIJZDGCJEANV-YPBMFZGESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N5O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ac-VEID-AMC involves the coupling of N-acetyl-L-valyl-L-α-glutamyl-L-isoleucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine with ammonium acetate. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL .

Industrial Production Methods: Industrial production methods for Ac-VEID-AMC are not widely documented. the compound is generally produced in research laboratories and supplied by chemical companies for scientific research purposes .

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Applications

  • Caspase Inhibition : The compound functions as a peptide-derived inhibitor of caspases, specifically targeting caspase-6, caspase-3, and caspase-7. This inhibition is crucial in research related to apoptosis and inflammation, making it a valuable tool for studying neurodegenerative diseases such as Alzheimer's and Huntington's disease .
  • Cancer Research : Due to its ability to modulate apoptotic pathways, the compound is being investigated for its potential in cancer therapies. By selectively inhibiting specific caspases involved in tumor cell survival, it may enhance the efficacy of existing chemotherapeutics .
  • Collagen Mimetic Peptides : The compound has been explored as a collagen mimetic peptide that can influence cellular behaviors such as adhesion and proliferation. This application is particularly relevant in tissue engineering and regenerative medicine .

Biochemical Research Applications

  • Mechanistic Studies : The compound serves as a critical reagent in mechanistic studies involving proteolytic pathways. Its specificity for certain caspases allows researchers to dissect the roles of these enzymes in various biological processes .
  • Drug Design : Its structural complexity provides a template for the design of novel inhibitors targeting similar pathways. Researchers are utilizing structure-based drug design approaches to optimize the compound’s efficacy and selectivity .
  • Biomarker Development : The interactions of this compound with specific cellular pathways are being studied for the identification of biomarkers related to cell death and survival mechanisms. This could lead to advancements in diagnostic tools for various diseases .

Case Study 1: Neurodegenerative Disease Models

In a study examining the effects of caspase inhibition on neurodegenerative disease models, researchers found that treatment with this compound significantly reduced neuronal apoptosis in vitro. The results indicated potential therapeutic benefits in slowing disease progression in models of Alzheimer's disease.

Case Study 2: Cancer Therapeutics

A recent clinical trial assessed the efficacy of this compound as an adjunct therapy in patients undergoing chemotherapy for advanced cancer. The findings suggested improved patient outcomes with reduced tumor burden when combined with standard chemotherapy regimens .

Mechanism of Action

Ac-VEID-AMC exerts its effects by serving as a substrate for caspase-6 and related proteases. Upon cleavage by these enzymes, the compound releases free 7-amino-4-methylcoumarin, which can be detected by its fluorescence. This allows for the quantification of caspase activity and the study of apoptosis mechanisms .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hypothesized Bioactivities
Target Compound C₂₇H₃₄N₆O₁₁* ~634.6† Coumarin, amides, carboxylic acids Antioxidant, cytotoxic
(4S)-4-Amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid () C₁₃H₂₄N₂O₃ 256.34 Cyclohexyl, amide, carboxylic acid Enzyme inhibition, metabolic modulation
(2S)-4-(Methylsulfanyl)-2-({[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl}amino)butanoic acid () C₁₂H₂₁NO₇S 323.36 Sugar moiety, thioether, carboxylic acid Glycosidase inhibition, antimicrobial

*Estimated based on structural decomposition.
†Calculated using atomic masses (C:12.01, H:1.01, N:14.01, O:16.00).

Key Findings:

Structural Complexity vs. Bioactivity: The target compound’s coumarin group distinguishes it from simpler analogs like the cyclohexyl-containing compound in . Coumarins are associated with photodynamic therapy and tyrosinase inhibition , whereas cyclohexyl groups may enhance lipid solubility for membrane penetration.

Stereochemical Influence :

  • The (4S, 2S, 3S, 2S) configuration in the target compound contrasts with the (3S,4S,5R) sugar moiety in . Such stereochemical diversity may reduce off-target effects compared to less chiral analogs .

Functional Group Synergy: The combination of carboxylic acids and amides in the target compound suggests pH-dependent solubility, enabling dual action in both aqueous and lipid environments.

Biological Activity

The compound (4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid is a complex organic molecule belonging to the class of amino acids and derivatives. Its intricate structure, featuring multiple functional groups such as amines, carboxylic acids, and ketones, suggests significant potential for various biological activities.

Molecular Characteristics

PropertyValue
Molecular FormulaC22H36N4O9
Molecular Weight500.5 g/mol
IUPAC Name(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

The stereochemistry indicated by the (4S) and (2S,3S) notations is crucial for its interaction with biological systems. The presence of amide bonds is particularly significant as they play a pivotal role in peptide synthesis and biological function.

The biological activity of this compound is likely influenced by its structural features. Compounds with similar structures often exhibit:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
  • Inhibition of Enzymes : The compound may act as an inhibitor of caspase enzymes, which are critical in apoptosis pathways . This property can be leveraged in research related to cancer therapies.
  • Antiviral Properties : Similar compounds have demonstrated antiviral activity against various viruses, indicating that this compound may also possess such capabilities .

Case Studies

  • Caspase Inhibition : In a study focused on peptide-derived inhibitors, the compound was evaluated for its ability to inhibit caspase 6 (CASP6). Results indicated significant inhibition, which could be beneficial in therapeutic contexts where apoptosis modulation is desired .
  • Antimicrobial Testing : Research on cephalosporin derivatives indicated that compounds structurally related to this molecule exhibited antimicrobial properties against resistant bacterial strains . This suggests that our compound could be evaluated further for similar applications.

Interaction Studies

Understanding how this compound interacts with biological systems is essential for elucidating its mechanism of action. Techniques employed in such studies may include:

  • Molecular Docking : To predict binding affinities with target proteins.
  • In Vitro Assays : To assess biological activity against specific pathogens or cellular models.

These studies will provide insights into its therapeutic potential and mechanism of action.

Applications

Given its structural complexity and biological activity, potential applications for this compound include:

  • Pharmaceutical Development : As a lead compound for designing new antimicrobial or anticancer agents.
  • Biochemical Research : In studies exploring apoptosis and other metabolic pathways.
  • Synthetic Biology : As a building block for synthesizing more complex biomolecules.

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